2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol
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Overview
Description
2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol is a complex organic compound with the molecular formula C15H12Br2N2O This compound is characterized by the presence of a phenanthridine core substituted with bromine atoms at positions 3 and 8, and an ethanolamine group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol typically involves multi-step organic reactions. One common method includes the bromination of phenanthridine followed by the introduction of the ethanolamine group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired positions. The subsequent reaction with ethanolamine can be facilitated by using a suitable base such as sodium hydroxide or potassium carbonate to promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolamine group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Zinc in acetic acid or catalytic hydrogenation can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanolamine group can yield phenanthridinyl aldehydes or acids, while substitution of bromine atoms can result in various phenanthridinyl derivatives.
Scientific Research Applications
2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol involves its interaction with molecular targets such as enzymes or receptors. The phenanthridine core can intercalate with DNA, affecting transcription and replication processes. Additionally, the ethanolamine group can interact with cellular membranes, influencing signal transduction pathways. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: The parent compound without bromine substitutions.
3,8-Dibromophenanthridine: Similar structure but lacks the ethanolamine group.
Phenanthridin-6-ylamine: Lacks bromine substitutions but has the amine group.
Uniqueness
2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol is unique due to the combination of bromine substitutions and the ethanolamine group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of bromine atoms enhances its reactivity, while the ethanolamine group provides additional sites for interaction with biological molecules.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool for the synthesis of complex molecules, the study of biological processes, and the development of new materials and therapeutic agents.
Properties
CAS No. |
38052-89-0 |
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Molecular Formula |
C15H12Br2N2O |
Molecular Weight |
396.08 g/mol |
IUPAC Name |
2-[(3,8-dibromophenanthridin-6-yl)amino]ethanol |
InChI |
InChI=1S/C15H12Br2N2O/c16-9-1-3-11-12-4-2-10(17)8-14(12)19-15(13(11)7-9)18-5-6-20/h1-4,7-8,20H,5-6H2,(H,18,19) |
InChI Key |
QIKASOWDNRKECT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Br)NCCO)Br |
Origin of Product |
United States |
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